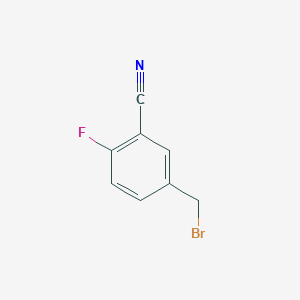

5-(Bromomethyl)-2-fluorobenzonitrile

Overview

Description

5-(Bromomethyl)-2-fluorobenzonitrile (BMFBN) is a synthetic organic compound belonging to the class of aromatic nitriles. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other organic compounds. BMFBN has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Use of Bromomethyl Compounds in Biological Experiments

Specific Scientific Field

Summary of the Application

Bromomethyl compounds, such as 5-Bromomethyl-fluorescein, are used as multifunctional dyes in biological experiments . They help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Methods of Application

The specific method of application would depend on the nature of the experiment. Generally, these dyes are used to stain or label specific components of cells or tissues, allowing them to be visualized under a microscope .

Results or Outcomes

The use of these dyes can provide valuable insights into cellular structure and function, contributing to our understanding of various biological processes .

Use of Bromomethyl Compounds in Polymer Research

Specific Scientific Field

Summary of the Application

Bromomethyl compounds can be used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Methods of Application

In one study, 4-bromomethyl benzoyl chloride was used to obtain a mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This was then used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization. The RAFT-macro agent was acquired by reaction of PMMA-Br and potassium ethyl xanthogenate .

Results or Outcomes

The study successfully synthesized block copolymers using the RAFT method. The molecular weights of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Use in Hypercrosslinked Porous Polymer Materials

Specific Scientific Field

Summary of the Application

Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . Bromomethyl compounds could potentially be used in the synthesis of these materials .

Methods of Application

The specific method of application would depend on the nature of the experiment. Generally, these materials are synthesized through judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions .

Results or Outcomes

The use of these materials can lead to interesting properties and enhance the selection toward a specific application. They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .

Use in Dye-Sensitized Solar Cells

Specific Scientific Field

Summary of the Application

Dyes, including those derived from bromomethyl compounds, are widely used in emerging fields such as dye-sensitized solar cells .

Methods of Application

In dye-sensitized solar cells, the dye is used to absorb sunlight and generate electrons, which are then used to create an electric current .

Results or Outcomes

The use of these dyes can improve the efficiency of solar cells, contributing to the development of renewable energy technologies .

Use in Synthesis of Hypercrosslinked Polymers

Specific Scientific Field

Results or Outcomes

Use in Synthesis of Halogenated Derivatives of HMF

Specific Scientific Field

Summary of the Application

The halogenated derivatives of 5-Hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .

Methods of Application

The specific method of application would depend on the nature of the experiment. Generally, these compounds are synthesized through the dehydration of hexoses in the presence of a halogenating agent .

Results or Outcomes

The use of these compounds can lead to the production of a variety of valuable chemicals, contributing to the development of sustainable chemical processes .

properties

IUPAC Name |

5-(bromomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUKPGIJZYZERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378781 | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-fluorobenzonitrile | |

CAS RN |

180302-35-6 | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)